Hantzsch Reaction: The most common method for synthesizing symmetrical and unsymmetrical 1,4-dihydropyridines is the Hantzsch reaction. [, , , , ] This one-pot multicomponent reaction typically involves condensing an aldehyde, a β-ketoester, and an ammonia source (ammonium acetate or ammonia). [, , ] Variations in the reaction conditions and catalysts can be employed to optimize yields and selectivity. [, , ]
Asymmetric Synthesis: To obtain enantiomerically pure DHPs, researchers employ chiral auxiliaries or catalysts in the synthesis. [, , , ] These methods are crucial for studying the specific biological activities of individual enantiomers. [, , , ]
Molecular Structure Analysis
X-ray Crystallography: This technique plays a vital role in determining the three-dimensional structure of DHP derivatives. [, , , , ] It reveals key structural features like the conformation of the dihydropyridine ring, the orientation of substituents, and intermolecular interactions. [, , , , ]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR spectroscopy provide valuable information about the structure and dynamics of DHPs. [, , , ] Researchers utilize various 1D and 2D NMR techniques to elucidate the structures of synthesized compounds and their potential degradation products. [, , , ]
Mechanism of Action
Calcium Channel Blockade: DHPs are well-known calcium channel antagonists, primarily targeting L-type calcium channels. [, , , , ] They bind to specific sites on these channels, inhibiting calcium influx into cells and exerting therapeutic effects on various cardiovascular conditions. [, , , , ]
Other Mechanisms: Some DHPs may exhibit additional mechanisms of action, such as releasing nitric oxide (NO) or inhibiting nitric oxide synthase (NOS). []
Physical and Chemical Properties Analysis
Lipophilicity: The lipophilicity of DHPs, often quantified by their octanol-water partition coefficient (Kp), is a crucial factor influencing their pharmacokinetic properties, including absorption, distribution, and duration of action. [, , ]
Polymorphism: Some DHPs can exist in different crystal forms (polymorphs), which may exhibit distinct physicochemical properties and, consequently, different pharmacological profiles. []
Applications
Antihypertensive Agents: DHPs effectively lower blood pressure by relaxing blood vessels, making them valuable tools in treating hypertension. [, , , , , ]
Treatment of Cardiovascular Diseases: DHPs find application in treating various cardiovascular diseases like angina pectoris and other conditions involving spastic smooth muscle disorders. [, , ]
Anticonvulsant Activity: Some DHPs display promising anticonvulsant effects, suggesting their potential use in managing seizures. [, ]
Future Directions
Development of Novel DHP Derivatives: Exploring new chemical modifications of the DHP scaffold can lead to compounds with improved pharmacological properties, such as enhanced potency, selectivity, and duration of action. [, , , ]
Investigation of Structure-Activity Relationships: Further studies on the relationship between the chemical structure of DHPs and their biological activities are crucial for optimizing their therapeutic potential and minimizing potential side effects. [, , , ]
Relevance: This compound shares the core 1,4-dihydropyridine structure with dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The primary structural difference lies in the 4-position substituent (3-cyanophenyl vs. 3-methoxyphenyl) and the ester groups (diethyl vs. dimethyl). [] (https://www.semanticscholar.org/paper/1a3972b64e16122dbe7886abc0207208d5454ea4)
Compound Description: This compound is a nifedipine analog studied for its degradation products. Upon saponification, it yields three unexpected compounds: 3-(2-acetamido-1-carboxy-1-propenyl)-1-hydroxy-2-indolecarboxylic acid, 9-hydroxy-1,3-dimethyl-β-carboline-4-carboxylic acid, and 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid. These degradation products were characterized using NMR spectroscopy. [] (https://www.semanticscholar.org/paper/a76fc9a3a13a1847dfd95ef889bfd0c0fd9764c9)
Relevance: This compound, like dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the 1,4-dihydropyridine class with variations at the 1, 4, and 3,5 positions. This highlights the structural diversity possible within this class of compounds. [] (https://www.semanticscholar.org/paper/a76fc9a3a13a1847dfd95ef889bfd0c0fd9764c9)
Compound Description: This research focuses on permanently charged chiral 1,4-dihydropyridines as molecular probes for L-type calcium channels. The compound synthesized features alkyl linker lengths of two and eight carbon atoms. Notably, the S-enantiomer demonstrates higher potency than the R-enantiomer in blocking L-type Ca2+ channels. [] (https://www.semanticscholar.org/paper/6be49d8167582f17d7b27fe06879907730c550bf)
Relevance: This compound showcases the importance of chirality within the 1,4-dihydropyridine scaffold for L-type calcium channel activity. This is relevant to dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, as exploring the chirality of this compound could unveil potential for targeted biological activity. [] (https://www.semanticscholar.org/paper/6be49d8167582f17d7b27fe06879907730c550bf)
Compound Description: Manidipine, a 1,4-dihydropyridine derivative, serves as a calcium channel blocker with antihypertensive properties. This study focused on synthesizing and evaluating the biological activities of its optical isomers, (S)-(+)-manidipine and (R)-(-)-manidipine. The (S)-(+)-enantiomer exhibited significantly higher potency in reducing blood pressure in spontaneously hypertensive rats and in radioligand binding assays using [3H]nitrendipine. [] (https://www.semanticscholar.org/paper/1ee15146589d572f6c2b7d4dbac28b0a807cf22f)
Relevance: The presence of a piperazinyl substituent in Manidipine, compared to the 4-chlorobenzyl group in dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, underscores the potential for incorporating diverse amine substituents at the 1-position of the dihydropyridine ring to modulate calcium channel antagonist activity. [] (https://www.semanticscholar.org/paper/1ee15146589d572f6c2b7d4dbac28b0a807cf22f)
Compound Description: This 1,4-dihydropyridine derivative is investigated for its antihypertensive properties and calcium channel blocking activity. The (4S)-(+)-enantiomer was identified as the active form, exhibiting higher potency than the (4R)-(-)-enantiomer in spontaneously hypertensive rats and in inhibiting [3H]nimodipine binding to rat cardiac membranes. [, ] (https://www.semanticscholar.org/paper/068406363208e93554718265aaa689c99a6e56ef, https://www.semanticscholar.org/paper/5652c345c0467a35997174d060b129f268a6e30d)
Relevance: This compound further emphasizes the significance of stereochemistry in dictating the pharmacological activity of 1,4-dihydropyridines, a crucial factor to consider when studying the biological profile of dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] (https://www.semanticscholar.org/paper/068406363208e93554718265aaa689c99a6e56ef, https://www.semanticscholar.org/paper/5652c345c0467a35997174d060b129f268a6e30d)
Compound Description: This novel unsymmetrical 1,4-dihydropyridine derivative was synthesized using a one-pot, four-component Hantzsch reaction with ceric ammonium nitrate as a catalyst. The structure of 5f was determined using single-crystal X-ray diffraction. DFT calculations provided insights into its electronic structure and properties. 5f displayed promising antimicrobial activity. Molecular docking studies were conducted to understand its binding interactions with relevant receptors. [] (https://www.semanticscholar.org/paper/6fbf7ece34bc54e1b7b175347ab91d08d66647e1)
Relevance: The successful synthesis of 5f using the Hantzsch reaction suggests that a similar approach could be employed to synthesize dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] (https://www.semanticscholar.org/paper/6fbf7ece34bc54e1b7b175347ab91d08d66647e1)
Compound Description: NKY-722, a water-soluble dihydropyridine derivative, demonstrates potent calcium antagonist activity, leading to antihypertensive effects. Its mechanism of action involves blocking calcium influx through voltage-dependent calcium channels, primarily in vascular smooth muscle. NKY-722 exhibits a slower onset but longer duration of action compared to nicardipine. It effectively lowers blood pressure in hypertensive rats, demonstrating a favorable pharmacokinetic profile with higher oral bioavailability and reduced first-pass metabolism compared to nicardipine. [, , ] (https://www.semanticscholar.org/paper/d1d243fd23104dca0c0714e1af2eb781b986fae8, https://www.semanticscholar.org/paper/430d4efcb667994fb74093f130aeea3aeaeb4bb2, https://www.semanticscholar.org/paper/10ac6c41f4071fda2b56cf7f9ecd3597ebfd3a03)
Relevance: NKY-722 showcases the impact of structural modifications on the pharmacokinetic properties of 1,4-dihydropyridines. By modifying the substituents at the 1-position, as in NKY-722, the water solubility and bioavailability of dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate might be improved. [, , ] (https://www.semanticscholar.org/paper/d1d243fd23104dca0c0714e1af2eb781b986fae8, https://www.semanticscholar.org/paper/430d4efcb667994fb74093f130aeea3aeaeb4bb2, https://www.semanticscholar.org/paper/10ac6c41f4071fda2b56cf7f9ecd3597ebfd3a03)
Compound Description: MN9202, a dihydropyridine calcium antagonist, demonstrates protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. It improves hemodynamic parameters, reduces blood markers of tissue damage (creatine kinase and lactate dehydrogenase), and enhances survival rates in animal models. [] (https://www.semanticscholar.org/paper/609ecd430ced79e0b66a7f2a45de1b6ebb9925bc)
Relevance: MN9202's protective effects in ischemia-reperfusion injury suggest potential therapeutic applications for 1,4-dihydropyridines beyond their traditional cardiovascular indications. It would be interesting to investigate if dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate exhibits similar protective properties. [] (https://www.semanticscholar.org/paper/609ecd430ced79e0b66a7f2a45de1b6ebb9925bc)
Compound Description: This 1,4-dihydropyridine derivative is structurally elucidated in the paper, focusing on its carbonyl group orientations and the phenyl ring's perpendicular position to the dihydropyridine ring. No specific biological activity is mentioned. [] (https://www.semanticscholar.org/paper/37ea7f205f9f43eba835de94b283209af6ce1cff)
Relevance: The structural information on this compound contributes to understanding the conformational preferences of 1,4-dihydropyridines, which might be valuable when exploring the structure-activity relationship of dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] (https://www.semanticscholar.org/paper/37ea7f205f9f43eba835de94b283209af6ce1cff)
Compound Description: TC-81 exhibits potent and long-lasting antihypertensive activity, primarily attributed to its calcium antagonist properties. It effectively reduces blood pressure in various hypertensive rat models. TC-81 shows a slower onset but prolonged duration of action compared to nicardipine. It demonstrates a favorable pharmacological profile with no observed tolerance development or rebound hypertension upon treatment discontinuation. [] (https://www.semanticscholar.org/paper/f5089d5142c250e0b8fd4f5c4b35a81b6ca616cf)
Relevance: TC-81 further illustrates the potential of modifying the 1-position substituent on the 1,4-dihydropyridine scaffold for enhancing antihypertensive efficacy and duration of action, which could be applied to dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] (https://www.semanticscholar.org/paper/f5089d5142c250e0b8fd4f5c4b35a81b6ca616cf)
Compound Description: KW-3049 is a novel calcium antagonist that effectively suppresses hypertension development and reduces cardiac hypertrophy in spontaneously hypertensive rats (SHR). It exhibits a significant antihypertensive effect similar to nicardipine but without affecting plasma renin activity or aldosterone concentration. KW-3049's ability to attenuate cardiac hypertrophy without negatively impacting heart rate suggests its potential as a promising antihypertensive agent. [] (https://www.semanticscholar.org/paper/66e16327c8ca76ff048f9cc23d4cdf38ea834da9)
Relevance: Similar to dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, KW-3049 is a dihydropyridine derivative. Its demonstrated efficacy in treating hypertension and preventing cardiac hypertrophy suggests that further exploration of dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate's potential in these areas could be warranted. [] (https://www.semanticscholar.org/paper/66e16327c8ca76ff048f9cc23d4cdf38ea834da9)
Compound Description: DCDDP, a dihydropyridine calcium antagonist, shows efficacy in attenuating chronic pulmonary hypertension (PH) induced by monocrotaline in rats. It reduces pulmonary artery pressure and resistance, potentially by inhibiting free radical production and increasing nitric oxide (NO) levels in the lungs. [] (https://www.semanticscholar.org/paper/83c7790f1cd9345fd5f84c8211f32ca80a66a4c2)
Relevance: DCDDP's therapeutic potential in PH models suggests that exploring the effects of dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate on pulmonary hypertension could be of interest. [] (https://www.semanticscholar.org/paper/83c7790f1cd9345fd5f84c8211f32ca80a66a4c2)
Compound Description: This 1,4-dihydropyridine derivative has been synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR. Its crystal structure was determined through SC-XRD analysis. The compound exhibits intermolecular hydrogen bonding within its crystal lattice. [] (https://www.semanticscholar.org/paper/a0a501720cce3b36eef5f1f47caf0c2c33414d15)
Relevance: This compound highlights the feasibility of introducing a halogen atom (bromine) at the para-position of the phenyl ring attached to the dihydropyridine core, which could be a point of modification when considering structural analogs of dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] (https://www.semanticscholar.org/paper/a0a501720cce3b36eef5f1f47caf0c2c33414d15)
Compound Description: This compound, commonly known as the Hantzsch ester, serves as a versatile reducing agent in organic synthesis, particularly for the reduction of imines, enamines, and α,β-unsaturated carbonyl compounds. [] (https://www.semanticscholar.org/paper/8638f01df42e2d84461c977dc229f524ce6149d4)
Relevance: The Hantzsch ester represents a simplified 1,4-dihydropyridine scaffold and is a key intermediate in synthesizing more complex derivatives, including those similar to dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] (https://www.semanticscholar.org/paper/8638f01df42e2d84461c977dc229f524ce6149d4)
Relevance: These compounds, while structurally distinct from dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlight the diverse range of substituents that can be attached to the 1,4-dihydropyridine core, potentially influencing its pharmacological profile. [] (https://www.semanticscholar.org/paper/ad49a26bef09ff9e7da8274f9f7eafabbc2ccce8)
Compound Description: This radiolabeled version of a 1,4-dihydropyridine derivative was synthesized for metabolic and distribution studies in animals. It highlights the importance of radiolabeling techniques in drug development for tracking and understanding pharmacokinetic properties. [] (https://www.semanticscholar.org/paper/46b10e4bf1577b0367fda9471d3eed3ce2098072)
Relevance: While not directly structurally comparable, this compound emphasizes the significance of understanding the metabolic fate of 1,4-dihydropyridines, which is relevant when considering the potential development of dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a drug candidate. [] (https://www.semanticscholar.org/paper/46b10e4bf1577b0367fda9471d3eed3ce2098072)
Compound Description: Compound 13, a bioisostere of amlodipine, was synthesized and evaluated for its calcium channel antagonist and anticonvulsant activities. It exhibited potent calcium channel blocking activity, surpassing nimodipine but slightly less potent than felodipine. 13 showed promising anticonvulsant activity in the maximal electroshock (MES) screen. [] (https://www.semanticscholar.org/paper/b65c028f63235ab2f3f744e22d1f563ab94a4662)
Relevance: This compound highlights the strategy of designing bioisosteres to potentially improve the pharmacological properties of existing drugs. This concept could be applied to dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate by exploring bioisosteric replacements for its substituents. [] (https://www.semanticscholar.org/paper/b65c028f63235ab2f3f744e22d1f563ab94a4662)
Compound Description: This series of compounds aimed to combine structural features of angiotensin II receptor antagonists and 1,4-dihydropyridine calcium channel blockers. These dual-acting molecules were designed to target both angiotensin II AT1 receptors and L-type calcium channels for potential synergistic effects on the cardiovascular system. [] (https://www.semanticscholar.org/paper/a989146b5ecd70c78c09438cbc8633b545bb5865)
Relevance: While structurally more complex, these compounds showcase the concept of merging pharmacophores from different drug classes within the 1,4-dihydropyridine scaffold to target multiple pathways, offering a potential strategy for expanding the therapeutic applications of dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] (https://www.semanticscholar.org/paper/a989146b5ecd70c78c09438cbc8633b545bb5865)
Compound Description: This series of compounds explored the impact of various 3-alkyl ester substituents on calcium channel antagonist and anticonvulsant activities. The structure-activity relationship study revealed that the C-3 ester substituent significantly influences calcium channel blocking potency. These findings provided valuable insights into structural features influencing both activities. [] (https://www.semanticscholar.org/paper/935b40b0538f63e4ac4788c057e9bd54ecf262bf)
Relevance: The comprehensive structure-activity relationships identified in this study, particularly the influence of the 3-alkyl ester substituent on calcium channel blocking, can guide the design and optimization of dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate analogs with enhanced activity. [] (https://www.semanticscholar.org/paper/935b40b0538f63e4ac4788c057e9bd54ecf262bf)
Relevance: Although the desired dihydropyridine wasn't formed, this research serves as a reminder to consider potential side reactions and alternative product formation when synthesizing dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate using the Hantzsch reaction. [] (https://www.semanticscholar.org/paper/e1bb30922b9e00eec4c01e1750c92f7714839072)
Compound Description: This study focused on synthesizing and investigating the calcium channel antagonist activity of various dihydropyridine derivatives with pyridinyl substituents at the 4-position. The research revealed key structure-activity relationships, demonstrating that the position of the nitrogen atom in the pyridinyl ring significantly affects potency, with 2-pyridinyl analogs exhibiting the highest activity. [] (https://www.semanticscholar.org/paper/16fd67de446cc5874a2cd12ed1ee167ff16512de)
Relevance: The findings from this study regarding the impact of the pyridinyl substitution pattern on calcium channel antagonist activity can be valuable when exploring modifications to the 4-(3-methoxyphenyl) moiety of dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate to potentially enhance its potency. [] (https://www.semanticscholar.org/paper/16fd67de446cc5874a2cd12ed1ee167ff16512de)
Compound Description: This study investigated dihydropyridine derivatives featuring a dihydropyridinyl substituent at the 4-position, exploring their calcium channel antagonist activity. The research revealed that the 4-(dihydropyridinyl) group acts as a bioisostere for traditional nitrophenyl substituents in these antagonists. [] (https://www.semanticscholar.org/paper/0e651e9fef09a82c774c671a13015bcbff57fd3f)
Relevance: This study highlights the concept of bioisosterism in drug design, showcasing how replacing the 3-methoxyphenyl group in dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate with a dihydropyridinyl moiety could potentially retain or even enhance its calcium channel antagonist activity. [] (https://www.semanticscholar.org/paper/0e651e9fef09a82c774c671a13015bcbff57fd3f)
Compound Description: Nitrendipine is a well-known 1,4-dihydropyridine calcium channel blocker with potent vasodilating and antihypertensive activities. It acts by inhibiting calcium influx into vascular smooth muscle cells, leading to a reduction in vascular tone. [] (https://www.semanticscholar.org/paper/80ed6a2b0b73eaee65074a2e45dc795f728f4016)
Relevance: Nitrendipine serves as a benchmark compound for comparing the pharmacological profiles of novel 1,4-dihydropyridine derivatives, including dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] (https://www.semanticscholar.org/paper/80ed6a2b0b73eaee65074a2e45dc795f728f4016)
Compound Description: This 1,4-dihydropyridine derivative is notable for its crystal structure, which reveals a flattened boat conformation of the dihydropyridine ring and a planar pyrazole ring. The crystal packing is stabilized by various hydrogen bonds. [] (https://www.semanticscholar.org/paper/883a6dd2ef3edd3e1e4e4309d3c1a1c48696d989)
Relevance: The structural information about this compound, particularly the conformation of the dihydropyridine ring, can be helpful when studying the conformational preferences and potential bioactive conformations of dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] (https://www.semanticscholar.org/paper/883a6dd2ef3edd3e1e4e4309d3c1a1c48696d989)
Compound Description: FRC-8653 exhibits potent calcium antagonist activity, inhibiting calcium influx and relaxing vascular smooth muscle. It demonstrates a slower onset but longer duration of action compared to nifedipine and nicardipine, suggesting potential advantages in treating conditions requiring sustained calcium channel blockade. [] (https://www.semanticscholar.org/paper/5f9e9cc9daa3f0401ad20faac9299d6cc5a0a7af)
Relevance: FRC-8653's unique pharmacological profile, characterized by its slow onset and prolonged duration of action, highlights the potential for developing dimethyl 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate into a long-acting calcium channel blocker. [] (https://www.semanticscholar.org/paper/5f9e9cc9daa3f0401ad20faac9299d6cc5a0a7af)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.